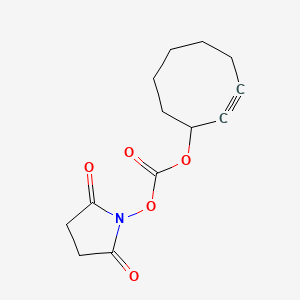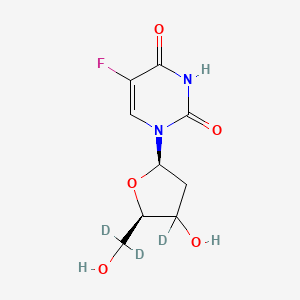
Floxuridine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Floxuridine-d3 is a deuterated form of floxuridine, an antineoplastic antimetabolite used primarily in the treatment of liver metastases from gastrointestinal malignancies. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies, to trace the drug’s behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
Floxuridine-d3 is synthesized by incorporating deuterium atoms into the floxuridine molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the deuteration of thymidine followed by fluorination to produce this compound. The reaction conditions often include the use of deuterated solvents such as deuterium oxide and deuterated chloroform, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required specifications for research use.
化学反应分析
Types of Reactions
Floxuridine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, particularly involving the fluorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which are used for further research and analysis.
科学研究应用
Floxuridine-d3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in cellular studies to understand the drug’s interaction with biological molecules.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of floxuridine and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
作用机制
Floxuridine-d3 exerts its effects by rapidly undergoing catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis, thereby inhibiting the growth of rapidly dividing cancer cells. It may also inhibit the formation of RNA by incorporating into the RNA and producing fraudulent RNA, leading to cell death .
相似化合物的比较
Floxuridine-d3 is compared with other similar compounds such as:
5-Fluorouracil: Both compounds are antimetabolites used in cancer treatment, but this compound has a deuterium label for research purposes.
Thymidine: A precursor in the synthesis of this compound, used in various biochemical studies.
Fluorodeoxyuridine: Another pyrimidine analog with similar applications in cancer treatment.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.
属性
分子式 |
C9H11FN2O5 |
|---|---|
分子量 |
249.21 g/mol |
IUPAC 名称 |
1-[(2R,5R)-4-deuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1/i3D2,5D |
InChI 键 |
ODKNJVUHOIMIIZ-SYLRLYPOSA-N |
手性 SMILES |
[2H]C1(C[C@@H](O[C@@H]1C([2H])([2H])O)N2C=C(C(=O)NC2=O)F)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


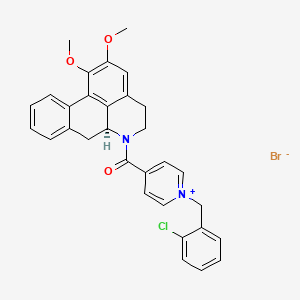
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
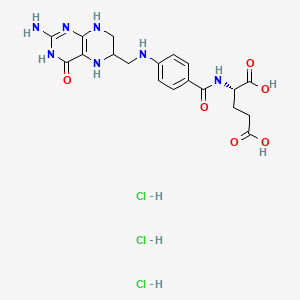
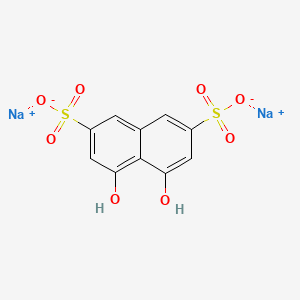



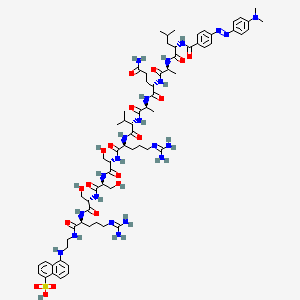

![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

